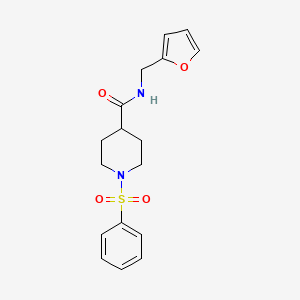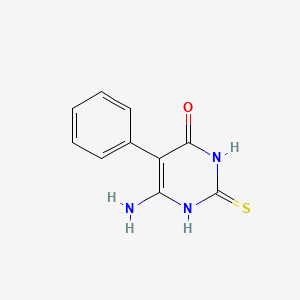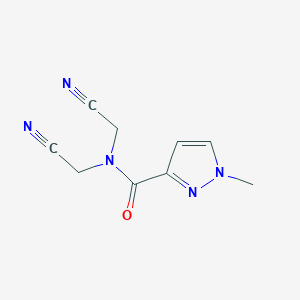![molecular formula C15H14Cl2O2 B5888131 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become a widely used medication. In addition to its clinical applications, diclofenac is also used in scientific research for its unique properties.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain. It does this by blocking the action of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can help prevent blood clots. Diclofenac has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
Diclofenac is a useful tool in scientific research due to its unique properties. It is a potent inhibitor of COX, which makes it useful for studying the role of prostaglandins in inflammation and pain. However, 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene also has limitations as a research tool. Its effects can be dose-dependent, and it can have off-target effects on other enzymes and receptors.
将来の方向性
There are several areas of research that could benefit from further study of 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene. One area is its potential use in cancer treatment, as mentioned earlier. Another area is its effects on the gut microbiome, as recent research has suggested that this compound may alter the composition of gut bacteria. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential off-target effects.
合成法
Diclofenac can be synthesized through a multi-step process starting with 2-chlorobenzyl chloride and 4-ethoxyphenol. The intermediate product is then reacted with 1,3-dichloro-2-propanol to form 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene.
科学的研究の応用
Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in conditions such as arthritis, postoperative pain, and menstrual cramps. Diclofenac is also being studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-2-18-11-6-8-12(9-7-11)19-10-13-14(16)4-3-5-15(13)17/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVPLJAXXIFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)



![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)



